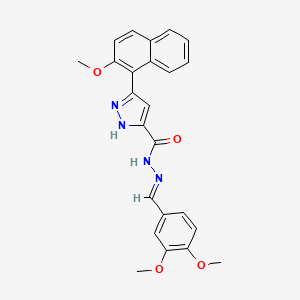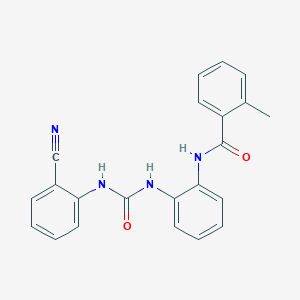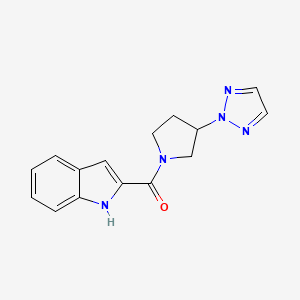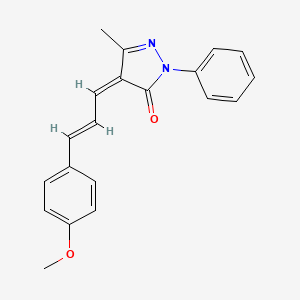
1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester
Descripción general
Descripción
The compound 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals and agrochemicals due to their biological activities. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a pyrimidine core with methyl groups at the 1 and 3 positions, a dioxo functionality at the 2 and 4 positions, and a phenyl ester group linked to a sulfonic acid at the 5 position.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, an efficient method for the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones was developed using a domino sequence involving Michael addition, cyclization, and aerial oxidation . Although this method does not directly apply to the synthesis of 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester, similar synthetic strategies involving acid-catalyzed cyclization and esterification reactions could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms at positions 1 and 3. The substitution of functional groups at various positions on the ring can significantly alter the compound's properties. For example, the introduction of methyl groups can increase lipophilicity, while the presence of a sulfonic acid ester may enhance solubility in polar solvents .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. The reactivity of the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation, a related compound, towards N-nucleophiles has been studied, indicating that the pyrimidine ring can act as an electrophile in certain conditions . This suggests that the 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in acidity, basicity, solubility, and spectral characteristics. For instance, the acidity constants and spectroscopic characteristics of 4- and 6-methyl derivatives of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine were determined, highlighting the impact of methyl substitution on these properties . Although the exact properties of 1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester are not provided, similar analytical techniques could be employed to elucidate its properties.
Aplicaciones Científicas De Investigación
Photochemical Synthesis and Novel Compound Formation
Photochemical synthesis techniques have been employed to create novel β-lactam systems from pyrimidine derivatives, demonstrating the versatility of these compounds in generating new molecular structures with potential pharmacological significance (Donati et al., 2003).
Structural Characterization and Molecular Interaction
Studies have detailed the synthesis and structural characterization of various pyrimidine derivatives, revealing intricate molecular geometries and intermolecular interactions. These insights are crucial for understanding the reactivity and potential applications of these compounds in drug design and material science (Shang et al., 2012).
Enantioselective Reactions and Kinetic Resolutions
Research into the enantioselectivity of lipase-catalyzed reactions involving pyrimidine esters underscores the importance of these compounds in asymmetric synthesis, offering pathways to chiral molecules that are valuable in medicinal chemistry (Sobolev et al., 2002).
Antimicrobial and Anticancer Activities
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial and anti-5-lipoxygenase activities, highlighting the therapeutic potential of pyrimidine derivatives in addressing various health conditions (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-13-8-10(11(15)14(2)12(13)16)20(17,18)19-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDFIELPDVVWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324979 | |
| Record name | phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-2,4-dioxo-5-pyrimidinesulfonic acid phenyl ester | |
CAS RN |
869070-39-3 | |
| Record name | phenyl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)
![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)


![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)


![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)


